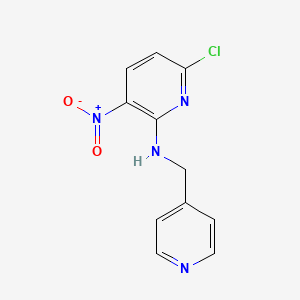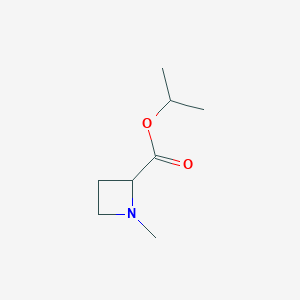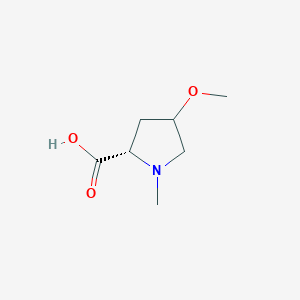
Proline, 4-methoxy-1-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Proline, 4-methoxy-1-methyl- is a derivative of proline, an amino acid that plays a crucial role in protein synthesis and structure This compound is characterized by the presence of a methoxy group at the 4-position and a methyl group at the 1-position of the proline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Proline, 4-methoxy-1-methyl- can be achieved through several methods. One common approach involves the use of proline as a starting material. The process typically includes the following steps:
Conversion with Chloral: Proline is first converted with chloral to form an intermediate compound.
Conversion with Methyl Bromide: The intermediate is then reacted with methyl bromide.
Conversion with Aqueous HCl: Finally, the product is treated with aqueous hydrochloric acid to yield Proline, 4-methoxy-1-methyl- .
Industrial Production Methods
Industrial production of Proline, 4-methoxy-1-methyl- often involves the use of microbial fermentation. Metabolic engineering strategies have been employed to construct microbial cell factories that enhance the biosynthetic pathway of this compound. This method is preferred due to its higher yield and lower environmental impact compared to traditional chemical synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Proline, 4-methoxy-1-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Proline, 4-methoxy-1-methyl- can yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Proline, 4-methoxy-1-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of pharmaceuticals and other organic compounds.
Biology: It plays a role in the study of protein structure and function due to its unique chemical properties.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and pathways.
Industry: It is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of Proline, 4-methoxy-1-methyl- involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes and proteins by binding to their active sites or altering their conformation. This compound can also influence cellular signaling pathways, thereby affecting various physiological processes .
Comparaison Avec Des Composés Similaires
Proline, 4-methoxy-1-methyl- can be compared with other similar compounds, such as:
Proline: The parent compound, which lacks the methoxy and methyl groups.
4-Hydroxyproline: A hydroxylated derivative of proline.
N-Methylproline: A methylated derivative of proline.
The uniqueness of Proline, 4-methoxy-1-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
666849-95-2 |
|---|---|
Formule moléculaire |
C7H13NO3 |
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
(2S)-4-methoxy-1-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-8-4-5(11-2)3-6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5?,6-/m0/s1 |
Clé InChI |
LCRFCICIBIZKQT-GDVGLLTNSA-N |
SMILES isomérique |
CN1CC(C[C@H]1C(=O)O)OC |
SMILES canonique |
CN1CC(CC1C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-aminobenzofurane](/img/structure/B13956334.png)
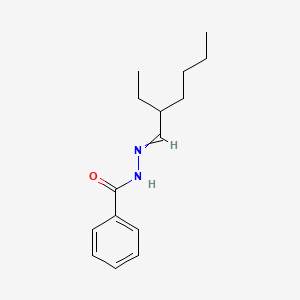

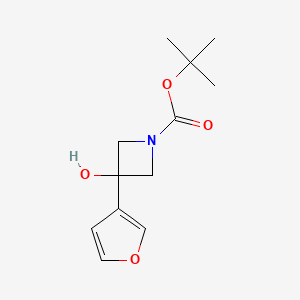
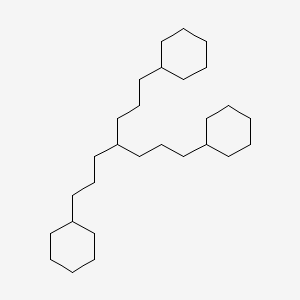

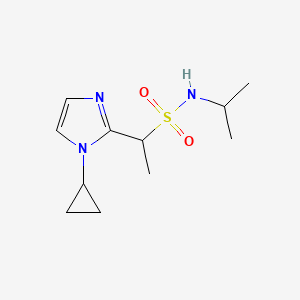


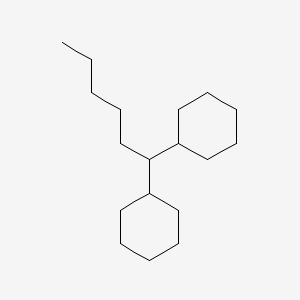
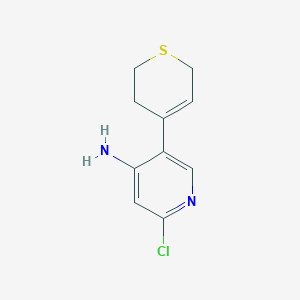
![6-Ethyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13956397.png)
